(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a naturally occurring phosphoantigen []. It is the final intermediate in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for isoprenoid biosynthesis in bacteria, some apicomplexan parasites, and plant chloroplasts []. HMBPP is absent in humans, making the MEP pathway a potential target for antibacterial drug development []. It acts as a potent agonist for human Vγ9Vδ2 T cells, a subset of unconventional T lymphocytes involved in immune surveillance against infections and tumors [, ].
HDMAPP (ammonium salt), scientifically known as (E)-5-hydroxy-4-methylpent-3-enyl pyrophosphate, is a bioactive compound with the chemical formula . This compound is recognized for its role as an activator of gamma delta T lymphocytes, which are crucial components of the immune system. The ammonium salt form enhances its solubility and bioavailability, making it suitable for various biological applications.
HDMAPP falls under the category of phosphoantigens, which are non-peptide ligands that bind to T cell receptors. Specifically, it targets Vγ9Vδ2 T lymphocytes, stimulating immune responses and cytokine production, particularly tumor necrosis factor-alpha (TNF-α).
The synthesis of HDMAPP (ammonium salt) typically involves several steps that include enzymatic reactions derived from microbial pathways. The primary method involves converting 4-hydroxy-3-methyl-2-butenyl pyrophosphate to HDMAPP through specific enzymes and conditions .
The molecular structure of HDMAPP features a pyrophosphate group that contributes to its biological activity. The compound's structure allows for effective binding to T cell receptors on gamma delta T lymphocytes.
HDMAPP undergoes several types of chemical reactions including:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary based on the desired products and their biological implications .
HDMAPP acts primarily by binding to the T cell receptor on Vγ9Vδ2 T lymphocytes. This interaction stimulates a cascade of intracellular signaling events that lead to enhanced immune responses.
The binding affinity of HDMAPP for these receptors is notably high, with an effective concentration (EC50) value reported at approximately 0.39 nM, indicating its potency in modulating immune functions.
HDMAPP has several notable applications in scientific research:
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP), also known as HMBPP, is a pivotal metabolic intermediate that occupies fundamentally different positions in microbial versus mammalian isoprenoid biosynthesis. In bacterial pathogens, HDMAPP is exclusively produced through the microbial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway (also termed the deoxyxylulose phosphate pathway), which represents a distinct evolutionary adaptation absent in mammalian cells [1] [2]. The MEP pathway initiates with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP), proceeding through seven enzymatic steps to generate the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). HDMAPP serves as the immediate metabolic precursor to these building blocks, positioned immediately before the final step catalyzed by the enzyme IspH (LytB) [2] [4].
Table 1: Comparative Features of HDMAPP Production Pathways
Characteristic | Microbial MEP Pathway | Mammalian Mevalonate Pathway |
---|---|---|
Initial Substrates | Pyruvate + Glyceraldehyde-3-phosphate | Acetyl-CoA |
HDMAPP Production | Direct intermediate (precursor to IPP/DMAPP) | Absent |
Key Regulatory Enzyme | IspH (LytB) | HMG-CoA reductase |
Pathway Distribution | Bacteria, Apicomplexan protozoa, plants | Mammals, archaea, some bacteria |
Therapeutic Targeting Potential | High (selective antibiotic development) | Low (risk of host toxicity) |
In striking contrast, mammalian cells synthesize IPP and DMAPP exclusively through the mevalonate pathway, which initiates with acetyl-CoA and proceeds through hydroxymethylglutaryl-CoA (HMG-CoA) without producing HDMAPP as an intermediate [4] [6]. This biochemical dichotomy has profound implications for antimicrobial targeting since enzymes in the MEP pathway—including Dxs (DXP synthase), IspD, and IspF—represent species-specific drug targets absent in humans. The potent bioactivity of HDMAPP as a phosphoantigen (see Section 1.2) stems directly from its exclusive microbial origin, making it an ideal "microbe-associated molecular pattern" (MAMP) recognizable by the human immune system [2] [9].
The quantitative potency difference between microbial and mammalian phosphoantigens is remarkable: HDMAPP activates Vγ9Vδ2 T cells at concentrations approximately 10,000-fold lower than isopentenyl pyrophosphate (IPP), the endogenous mammalian phosphoantigen that accumulates in certain cancer cells or under aminobisphosphonate treatment [2] [4]. This extraordinary sensitivity threshold (EC50 = 0.39 nM for HDMAPP vs. µM range for IPP) underscores the evolutionary precision of γδ T cell recognition systems in discriminating microbial invasion from endogenous metabolic alterations [1] [8].
HDMAPP functions as the most potent natural phosphoantigen identified to date, playing a central role in immunosurveillance through its activation of Vγ9Vδ2 T cells. These specialized lymphocytes, constituting 1-5% of circulating T cells in humans, express T cell receptors featuring Vγ9 and Vδ2 chains that specifically recognize phosphoantigens in a manner distinct from peptide recognition by conventional αβ T cells [4] [9]. The molecular recognition mechanism involves a complex presentation system where HDMAPP binds intracellularly to butyrophilin 3A1 (BTN3A1), triggering conformational changes that enable TCR engagement [4]. This presentation system represents an elegant evolutionary adaptation allowing the immune system to detect microbial metabolism without direct receptor-pathogen interaction.
Table 2: Evolutionary Conservation of Phosphoantigen Response Components
Component | Primate Conservation | Non-Primate Status | Functional Significance |
---|---|---|---|
Vγ9 Chain (TRGV9) | Highly conserved across primates | Pseudogenized in rodents | Essential for phosphoantigen sensing |
Vδ2 Chain (TRDV2) | Conserved in great apes | Absent in rodents | Paired recognition with Vγ9 |
BTN3A1 | Widely conserved in mammals | Present but structurally divergent | Phosphoantigen presentation molecule |
HDMAPP Response | Functional in humans, chimpanzees, macaques | Absent in mice/rabbits | Species-specific immune surveillance |
The evolutionary trajectory of this recognition system reveals fascinating insights into host-pathogen co-evolution. Genomic analyses demonstrate that the Vγ9, Vδ2, and BTN3 genes exhibit differential conservation patterns across species. While the Vδ locus (including Vδ1, Vδ2, and Vδ3) shows remarkable stability across primates, the Vγ locus exhibits a dynamic evolutionary pattern with rapid diversification in group 1 Vγ genes (Vγ2-Vγ8) alongside high conservation of Vγ9 (critical for phosphoantigen response) from humans to marmosets [9]. This conservation pattern suggests strong selective pressure to maintain phosphoantigen responsiveness against microbial challenges throughout primate evolution. Notably, functional Vγ9Vδ2 T cell responses to HDMAPP are observed in humans, chimpanzees, and macaques but are absent in rodents due to pseudogenization of key components, complicating translational research [4] [9].
The immunological consequences of HDMAPP recognition are multifaceted. Upon engagement, Vγ9Vδ2 T cells rapidly expand and acquire effector functions including: 1) Cytokine production (TNF-α, IFN-γ); 2) Cytotoxic activity against infected cells; and 3) Dendritic cell maturation promotion [2] [4]. However, studies reveal a crucial limitation: while HDMAPP drives expansion of human memory Vγ9Vδ2 T cells, it does not enhance their capacity to inhibit intracellular mycobacterial growth, suggesting pathogen evasion mechanisms or functional exhaustion during chronic infections [1]. Neonatal Vγ9Vδ2 T cells exhibit particularly reduced sensitivity, requiring micromolar HDMAPP concentrations for expansion compared to nanomolar concentrations sufficient for adult cells, indicating developmental regulation of this immunosurveillance pathway [1].
The production of HDMAPP in pathogenic bacteria is subject to sophisticated multi-layer regulation that intersects with stress response systems, virulence programs, and metabolic adaptation. The key regulatory node occurs at the IspH (LytB) enzyme, a [4Fe-4S] cluster-containing reductase that catalyzes the conversion of HDMAPP to IPP and DMAPP [2] [5]. This iron-sulfur cluster makes IspH activity exquisitely sensitive to oxidative stress and nitric oxide exposure, creating a direct mechanistic link between pathogen stress response and immunogenic phosphoantigen production. Under host attack, the bacterial oxidative stress response may thus inadvertently increase HDMAPP accumulation by inhibiting IspH activity, enhancing immune visibility [5] [7].
Pathogens exhibit strain-specific adaptations in regulating their MEP pathways. Network biology analyses of stress responses in ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa) reveal that 31 core hub-bottleneck proteins coordinate responses to diverse stressors including antibiotics, nutrient deprivation, and pH fluctuations [7]. Several of these regulators directly or indirectly influence MEP pathway activity:
Table 3: Stress-Induced Modulation of HDMAPP Production in Pathogens
Stress Condition | Effect on HDMAPP | Regulatory Mechanism | Pathogen Examples |
---|---|---|---|
Antibiotic Exposure | Increased accumulation | Downregulation of IspH; ROS-mediated enzyme inhibition | M. tuberculosis, P. aeruginosa |
Nutrient Starvation | Transient increase | (p)ppGpp redirection of metabolic flux | E. coli, K. pneumoniae |
Oxidative Stress | Significant accumulation | Oxidation of IspH iron-sulfur clusters | S. aureus, A. baumannii |
Acid Stress | Variable response | RpoS-dependent pathway modulation | Enterobacteriaceae |
Iron Limitation | Decreased production | Reduced IspH/IspG cluster assembly | M. tuberculosis |
The metabolic crosstalk between central carbon metabolism and the MEP pathway further complicates HDMAPP regulation. In pathogenic E. coli and Mycobacterium tuberculosis, carbon flux through glycolysis directly influences DXP synthesis, with glucose-6-phosphate dehydrogenase (Zwf) activity significantly impacting MEP pathway intermediates [3] [7]. Additionally, bifunctional enzymes like Dxs (DXP synthase) are subject to allosteric regulation by pyruvate and glyceraldehyde-3-phosphate, creating feedback loops that couple HDMAPP production to central carbon metabolism [3].
The host-pathogen battlefield significantly influences HDMAPP production through nutritional immunity. Host defenses sequester iron to starve pathogens, directly impacting the iron-dependent IspG and IspH enzymes. Mycobacterium tuberculosis counters this by upregulating MEP pathway expression during iron limitation, representing a sophisticated evolutionary countermeasure [5] [7]. Similarly, intracellular pathogens like Salmonella employ virulence factors (e.g., Salmonella pathogenicity island 2 effectors) to modulate host vesicular trafficking, potentially creating intracellular niches favorable for MEP pathway activity [4]. These regulatory adaptations highlight the continuous evolutionary arms race where bacterial metabolic regulation intersects with immune recognition mechanisms centered on HDMAPP visibility.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7